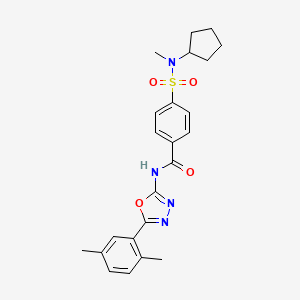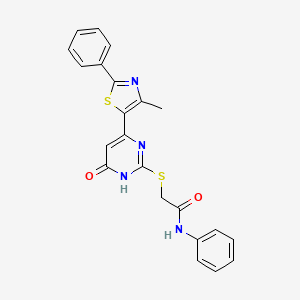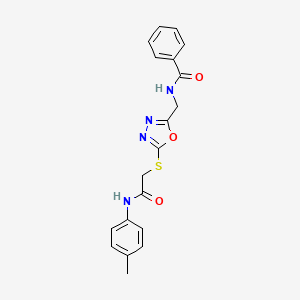![molecular formula C11H17N3O B2458760 N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2305527-96-0](/img/structure/B2458760.png)
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide, commonly known as IPPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C12H18N2O.
作用機序
The mechanism of action of IPPPE involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that IPPPE exhibits significant antitumor activity in various cancer cell lines, including breast, liver, and lung cancer. Additionally, IPPPE has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
実験室実験の利点と制限
One of the significant advantages of using IPPPE in lab experiments is its ability to inhibit tubulin polymerization, which is essential for cell division. This makes IPPPE a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. However, one of the limitations of using IPPPE is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving IPPPE. One area of research is the development of new anticancer drugs based on IPPPE's mechanism of action. Additionally, IPPPE's ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new cancer treatments. Finally, further research is needed to explore the potential applications of IPPPE in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, IPPPE is a promising compound with potential applications in various scientific fields. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. While there are limitations to its use in lab experiments, further research is needed to explore its potential applications in other fields.
合成法
The synthesis of IPPPE can be achieved through a multistep process involving the reaction of 1-(1-propan-2-ylpyrazol-3-yl)ethanone with propargyl bromide in the presence of a base, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride.
科学的研究の応用
IPPPE has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of new drugs. Studies have shown that IPPPE exhibits significant antitumor activity, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-[1-(1-propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-11(15)12-9(4)10-6-7-14(13-10)8(2)3/h5-9H,1H2,2-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZXQLEDLVGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)

![6-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2458679.png)
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)

![2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate](/img/structure/B2458687.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide](/img/structure/B2458689.png)



